3-Amino-3-(4-propylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-propylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 4-propylphenyl substituent on the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-propylphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-propylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent amination. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Another method involves the use of a Grignard reagent, where 4-propylbenzyl bromide is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric purity. Microorganisms with specific amidohydrolyzing activity can be employed to convert racemic mixtures into enantiomerically pure products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-propylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (thionyl chloride), or brominating agents (bromine in acetic acid).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-Amino-3-(4-propylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-propylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a propyl group.
3-Amino-3-phenylpropanoic acid: Lacks the propyl substituent on the aromatic ring.
3-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a propyl group.
Uniqueness
3-Amino-3-(4-propylphenyl)propanoic acid is unique due to the presence of the propyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Properties
CAS No. |
339348-11-7 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-3-(4-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15) |
InChI Key |
JPRNUAIHZPMLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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